molecular formula C10H14ClNO2S B3339749 (S)-alpha-(3-thiophenylmethyl)-proline-HCl CAS No. 1217848-38-8

(S)-alpha-(3-thiophenylmethyl)-proline-HCl

Cat. No.: B3339749
CAS No.: 1217848-38-8
M. Wt: 247.74 g/mol
InChI Key: ODFPEFPLTQBYOT-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-alpha-(3-thiophenylmethyl)-proline-HCl is a useful research compound. Its molecular formula is C10H14ClNO2S and its molecular weight is 247.74 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(S)-alpha-(3-thiophenylmethyl)-proline-HCl plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound has been shown to interact with estrogen receptors, modulating their activity and influencing gene expression .

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involving kinases and estrogen receptors. This compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and estrogen receptors, inhibiting or activating their functions. This binding can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. The compound’s ability to modulate kinase activity is particularly important, as kinases play a key role in cell signaling and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting cancer cell growth. At higher doses, toxic or adverse effects may occur. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular function. For example, this compound has been shown to inhibit certain enzymes involved in cholesterol metabolism, which can impact lipid homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. This distribution is essential for the compound’s therapeutic effects, as it ensures that this compound reaches its intended targets .

Subcellular Localization

This compound is localized to specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications. This localization is important for the compound’s ability to interact with specific biomolecules and exert its effects on cellular processes .

Properties

IUPAC Name

(2S)-2-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c12-9(13)10(3-1-4-11-10)6-8-2-5-14-7-8;/h2,5,7,11H,1,3-4,6H2,(H,12,13);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFPEFPLTQBYOT-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CSC=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CSC=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-alpha-(3-thiophenylmethyl)-proline-HCl
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(S)-alpha-(3-thiophenylmethyl)-proline-HCl
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(S)-alpha-(3-thiophenylmethyl)-proline-HCl
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(S)-alpha-(3-thiophenylmethyl)-proline-HCl
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(S)-alpha-(3-thiophenylmethyl)-proline-HCl
Reactant of Route 6
(S)-alpha-(3-thiophenylmethyl)-proline-HCl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.